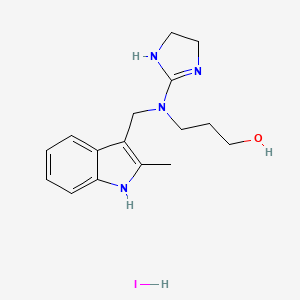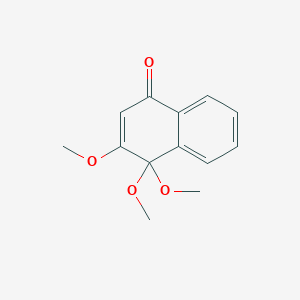
3,4,4-Trimethoxynaphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trimethoxynaphthalen-1(4H)-one is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of methoxy groups in the compound suggests potential reactivity and functionalization possibilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethoxynaphthalen-1(4H)-one typically involves the introduction of methoxy groups onto a naphthalene core. One possible route could be the methylation of hydroxynaphthalene derivatives using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions could introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce alkyl or acyl groups.
Applications De Recherche Scientifique
3,4,4-Trimethoxynaphthalen-1(4H)-one may find applications in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action for 3,4,4-Trimethoxynaphthalen-1(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy groups could play a role in binding interactions or influence the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxynaphthalene
- 2-Methoxynaphthalene
- 3,4-Dimethoxynaphthalene
Comparison
Compared to these similar compounds, 3,4,4-Trimethoxynaphthalen-1(4H)-one has an additional methoxy group, which could enhance its reactivity and potential applications. The specific positioning of the methoxy groups may also influence its chemical behavior and interactions.
Conclusion
This compound is a compound with potential applications in various scientific fields. Its synthesis, reactivity, and applications make it a valuable subject for further research and exploration.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Numéro CAS |
74097-15-7 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3,4,4-trimethoxynaphthalen-1-one |
InChI |
InChI=1S/C13H14O4/c1-15-12-8-11(14)9-6-4-5-7-10(9)13(12,16-2)17-3/h4-8H,1-3H3 |
Clé InChI |
VZEJNDRHYKMZSG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C2=CC=CC=C2C1(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


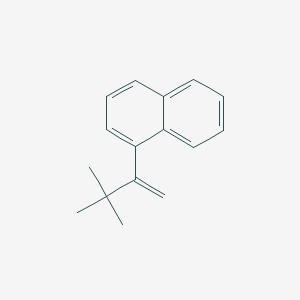
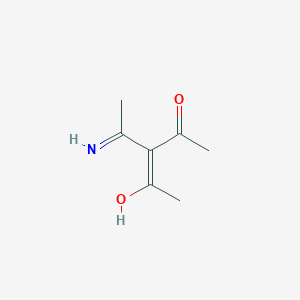
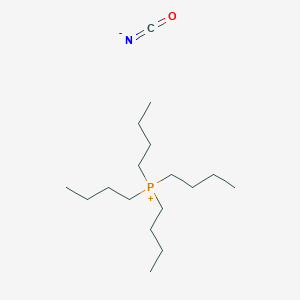

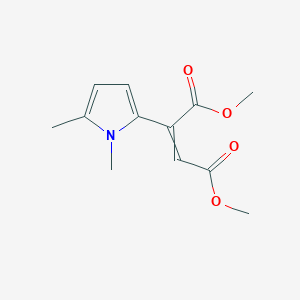

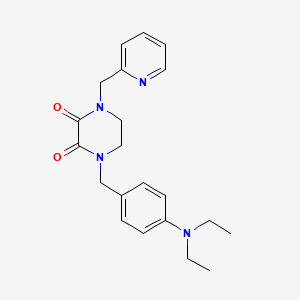
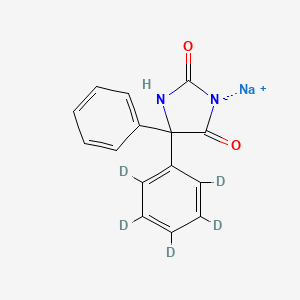
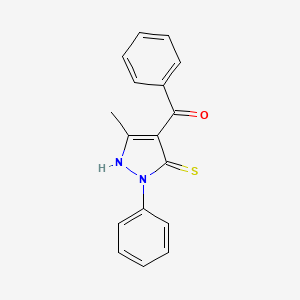
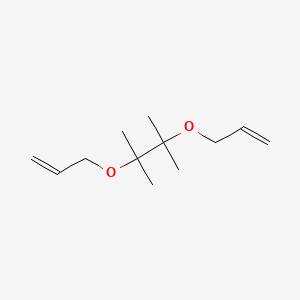
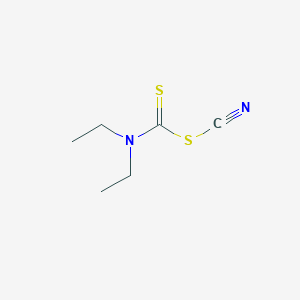

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
